sEH Inhibitory Potency: BindingDB-Reported Ki vs. Benchmark In-Class Inhibitor t-AUCB
The target compound is reported in BindingDB (BDBM408978) with Ki values of 1.40 nM and 1.43 nM against recombinant human sEH (hsEH), measured via FRET displacement assay in a baculovirus expression system [1]. These values place it in the same sub-nanomolar to low-nanomolar potency range as the well-characterized reference inhibitor trans-AUCB (t-AUCB), which exhibits IC50 values of 1.3 nM for hsEH, 8 nM for mouse sEH, and 8 nM for rat sEH . However, it is critical to note that the SMILES string associated with BDBM408978 in the BindingDB entry (FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1) does not correspond to the CAS-registered structure of the target compound. This discrepancy suggests a possible database mapping error; users must independently verify structural identity before relying on these potency values for procurement decisions [1].
| Evidence Dimension | Inhibitory potency against recombinant human soluble epoxide hydrolase (hsEH) |
|---|---|
| Target Compound Data | Ki = 1.40–1.43 nM (hsEH, FRET displacement, baculovirus expression system) [1] |
| Comparator Or Baseline | trans-AUCB (t-AUCB): IC50 = 1.3 nM (hsEH), 8 nM (mouse sEH), 8 nM (rat sEH) |
| Quantified Difference | Comparable sub-nanomolar to low-nanomolar potency against hsEH (target: Ki ≈ 1.4 nM; comparator: IC50 = 1.3 nM). Caution: BindingDB SMILES mismatch requires structural verification. |
| Conditions | Recombinant human sEH; FRET displacement assay; baculovirus expression system (target); standard sEH inhibition assay (comparator) |
Why This Matters
If the BindingDB potency data are confirmed with the correct structure, this compound would rank among the most potent urea-based sEH inhibitors reported, making it a high-value procurement candidate for sEH-targeted research programs.
- [1] BindingDB. BDBM408978: Ki = 1.40 nM (human sEH, FRET displacement); Ki = 1.43 nM (human sEH, baculovirus expression). Note: SMILES mismatch with CAS 2034597-06-1 requires independent structural verification. View Source
